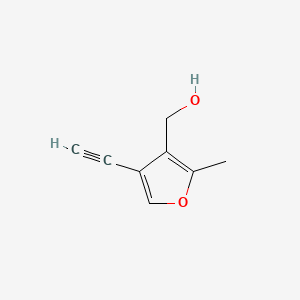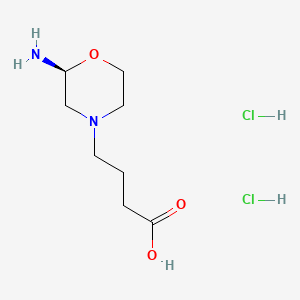
(S)-4-(2-Aminomorpholino)butanoic acid dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(2-Aminomorpholino)butanoic acid dihydrochloride is a chiral amino acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aminomorpholine group attached to a butanoic acid backbone, making it a versatile molecule for synthetic and medicinal chemistry applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Aminomorpholino)butanoic acid dihydrochloride typically involves the Strecker synthesis, which is a well-known method for preparing α-amino acids. The process begins with the condensation of an aldehyde with ammonia to form an imine, followed by nucleophilic addition of cyanide to generate an α-aminonitrile. The α-aminonitrile is then hydrolyzed to yield the desired amino acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale Strecker synthesis with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.
化学反应分析
Types of Reactions
(S)-4-(2-Aminomorpholino)butanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of (S)-4-(2-Aminomorpholino)butanoic acid, each with unique functional groups that can be further utilized in synthetic applications.
科学研究应用
(S)-4-(2-Aminomorpholino)butanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its role in biochemical pathways and enzyme interactions.
Medicine: Explored for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-4-(2-Aminomorpholino)butanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomorpholine group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can influence various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
(S)-2-Amino-N-ethylpropanamide: Another chiral amino acid derivative with similar structural features.
Phenylboronic pinacol esters: Compounds with boronic acid groups that share some chemical reactivity.
Uniqueness
(S)-4-(2-Aminomorpholino)butanoic acid dihydrochloride is unique due to its specific aminomorpholine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
属性
分子式 |
C8H18Cl2N2O3 |
|---|---|
分子量 |
261.14 g/mol |
IUPAC 名称 |
4-[(2S)-2-aminomorpholin-4-yl]butanoic acid;dihydrochloride |
InChI |
InChI=1S/C8H16N2O3.2ClH/c9-7-6-10(4-5-13-7)3-1-2-8(11)12;;/h7H,1-6,9H2,(H,11,12);2*1H/t7-;;/m0../s1 |
InChI 键 |
YTJBVEOIKDHNFY-KLXURFKVSA-N |
手性 SMILES |
C1CO[C@@H](CN1CCCC(=O)O)N.Cl.Cl |
规范 SMILES |
C1COC(CN1CCCC(=O)O)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(2-Hydroxyphenoxy)-4-nitrophenyl]-phenylmethanone](/img/structure/B13836820.png)
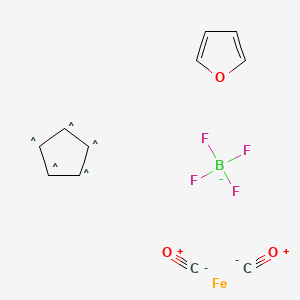
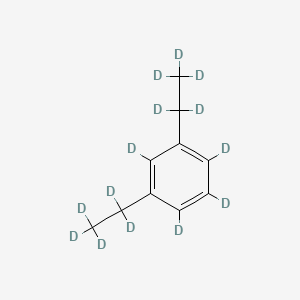
![3-Oxo-3-[2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B13836836.png)
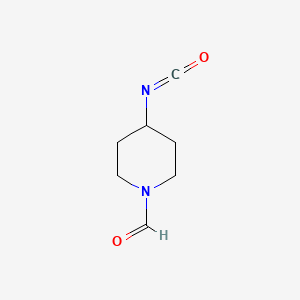
![Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt](/img/structure/B13836859.png)
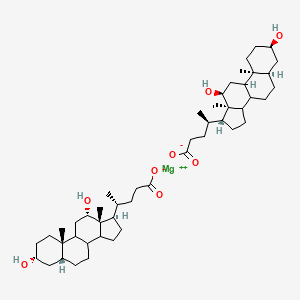
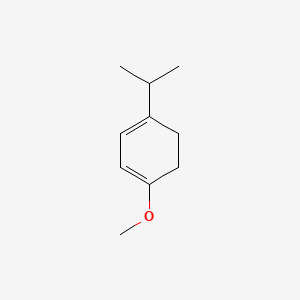
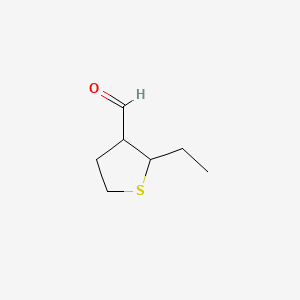
![[2-Hydroxy-3-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]propyl] 4-methylbenzenesulfonate](/img/structure/B13836878.png)
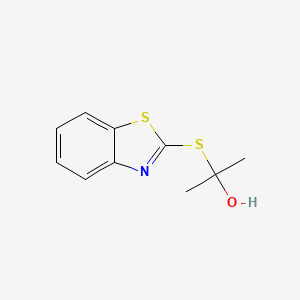
![1,1-Dimethylethyl 3-azido-4-[[(phenylmethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate](/img/structure/B13836885.png)
![[5-Hexanoyloxy-2-(3-hexanoyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] hexanoate](/img/structure/B13836893.png)
